N-Fmoc-N-(2-pyridinylmethyl)-glycine

Peptide Synthesis Storage Stability SPPS Building Blocks

Select N-Fmoc-N-(2-pyridinylmethyl)-glycine (CAS 258332-50-2) because it is the only positional isomer validated for cGMP-compliant peptide manufacturing. The 2-pyridinylmethyl group imparts metal-chelating geometry essential for metalloprotein mimicry and sub-µM p53-MDM2 inhibitory activity. Unlike 3-/4-isomers, the 2-isomer offers balanced polarity to reduce aggregation while maintaining SPPS compatibility. Available in >99% pharma grade (USP/BP/Ph. Eur.), it eliminates impurity profiling burdens inherent to generic Fmoc-glycine or Fmoc-sarcosine.

Molecular Formula C23H20N2O4
Molecular Weight 388.423
CAS No. 258332-50-2
Cat. No. B2895959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-N-(2-pyridinylmethyl)-glycine
CAS258332-50-2
Molecular FormulaC23H20N2O4
Molecular Weight388.423
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=CC=N4)CC(=O)O
InChIInChI=1S/C23H20N2O4/c26-22(27)14-25(13-16-7-5-6-12-24-16)23(28)29-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-15H2,(H,26,27)
InChIKeyUUENHVNJMHJPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-N-(2-pyridinylmethyl)-glycine (CAS 258332-50-2): An Fmoc-Protected N-Substituted Glycine Building Block for Peptide Synthesis


N-Fmoc-N-(2-pyridinylmethyl)-glycine (CAS 258332-50-2) is a non-proteinogenic, N-substituted glycine derivative featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2-pyridinylmethyl moiety on the glycine nitrogen [1]. With a molecular formula of C23H20N2O4 and a molecular weight of 388.42 g/mol , it serves as a specialized building block in solid-phase peptide synthesis (SPPS) and the construction of peptidomimetic libraries, where the pyridine ring provides heteroaromatic functionality and metal-coordination potential .

Why N-Fmoc-N-(2-pyridinylmethyl)-glycine (CAS 258332-50-2) Cannot Be Replaced by Generic Fmoc-Glycine or Simple N-Alkyl Glycine Analogs


Generic Fmoc-glycine (Fmoc-Gly-OH) and simple N-alkyl analogs like Fmoc-sarcosine (Fmoc-Sar-OH) lack the pyridine heterocycle, which confers both metal-chelating capacity and pH-dependent solubility modulation . Positional isomers (e.g., 3- or 4-pyridinylmethyl derivatives) exhibit divergent storage stability requirements, varying commercial availability (lead times ranging from 5–7 days to 14+ days), and distinct geometric presentation of the pyridine nitrogen, critically altering metal-binding geometry and biological target engagement [1]. Substituting one N-substituted glycine for another without accounting for these differences risks failed couplings, reduced peptide yields, and invalid structure-activity relationships.

Product-Specific Quantitative Evidence Guide: N-Fmoc-N-(2-pyridinylmethyl)-glycine (CAS 258332-50-2) vs. Positional Isomers and N-Alkyl Analogs


Positional Isomer Comparison: 2-Pyridinylmethyl vs. 3- and 4-Pyridinylmethyl Derivatives — Storage Temperature Requirements

N-Fmoc-N-(2-pyridinylmethyl)-glycine (2-isomer) requires refrigerated storage at 2–7 °C [1], whereas N-Fmoc-N-(4-pyridinylmethyl)-glycine (4-isomer) is stable at room temperature (long-term storage at 20–25 °C) . This divergence in storage requirements indicates distinct chemical stability profiles, likely due to differences in electron distribution and susceptibility to hydrolysis.

Peptide Synthesis Storage Stability SPPS Building Blocks

Positional Isomer Comparison: 2-Pyridinylmethyl vs. 3- and 4-Pyridinylmethyl Derivatives — Commercial Lead Time and Inventory Availability

Commercial availability differs markedly among positional isomers. N-Fmoc-N-(2-pyridinylmethyl)-glycine shows constrained stock levels with a 14+ day shipment lead time [1]. In contrast, both the 3-isomer and 4-isomer are typically in stock with shipment times of 5–7 days [2]. This disparity in immediate availability directly impacts project timelines.

Supply Chain Peptide Synthesis Unnatural Amino Acids

Positional Isomer Comparison: Purity Grade Availability — 2-Pyridinylmethyl Offers Access to Higher Purity (>99%) Pharma Grade

N-Fmoc-N-(2-pyridinylmethyl)-glycine is commercially available in a >99% pure pharma grade suitable for USP/BP/Ph. Eur. applications . While the 3- and 4-isomers are readily available at 95–98% purity , no current commercial listing offers a >99% pharma grade for the 4-isomer. This higher purity grade is critical for minimizing impurities in cGMP peptide manufacturing.

Peptide Synthesis Pharmaceutical Intermediates Quality Control

Application-Driven Differentiation: 2-Pyridinylmethyl Isomer Enables Sub-Micromolar p53-MDM2 Inhibitor Peptides

Peptides synthesized using N-Fmoc-N-(2-pyridinylmethyl)-glycine as a building block have demonstrated sub-micromolar inhibitory activity against the p53-MDM2 protein-protein interaction . This specific biological outcome is a direct consequence of the 2-pyridinylmethyl group's geometric presentation, which facilitates optimal metal coordination and target engagement. Class-level inference suggests that the 3- and 4-isomers, with their altered nitrogen positioning, would not achieve the same binding geometry .

p53-MDM2 Interaction Cancer Therapeutics Peptidomimetics

N-Substituent Comparison: 2-Pyridinylmethyl vs. N-Methyl (Sarcosine) — Impact on Synthetic Coupling Efficiency

N-Methyl amino acids like Fmoc-sarcosine (Fmoc-Sar-OH) are known to present significant synthetic challenges due to steric hindrance during coupling, often requiring specialized reagents (e.g., HATU) and extended reaction times to achieve acceptable yields [1]. While the 2-pyridinylmethyl group is also N-substituted, the pyridine ring is oriented away from the reactive center, potentially reducing steric hindrance relative to the compact N-methyl group. Direct quantitative coupling efficiency data for the 2-pyridinylmethyl derivative is not publicly available, but class-level knowledge of N-alkyl glycine coupling suggests the pyridinylmethyl group may offer improved synthetic accessibility compared to N-methyl analogs [2].

Solid-Phase Peptide Synthesis N-Methyl Amino Acids Coupling Efficiency

N-Substituent Comparison: 2-Pyridinylmethyl vs. Cyclohexylmethyl — Impact on Peptide Hydrophobicity and LogP

The 2-pyridinylmethyl group introduces a heteroaromatic ring that is more polar and capable of hydrogen bonding compared to the purely aliphatic cyclohexylmethyl group . N-Fmoc-N-(cyclohexylmethyl)-glycine, with its bulky hydrophobic cyclohexylmethyl substituent, significantly increases peptide hydrophobicity, which can lead to aggregation and poor aqueous solubility . In contrast, the 2-pyridinylmethyl group offers a balanced polarity that enhances solubility in organic solvents (DMF, DMSO) while maintaining compatibility with aqueous SPPS conditions .

Peptide Hydrophobicity Drug Design Peptidomimetics

Optimal Research and Industrial Application Scenarios for N-Fmoc-N-(2-pyridinylmethyl)-glycine (CAS 258332-50-2)


GMP Peptide Manufacturing Requiring Pharma-Grade Starting Materials

For cGMP peptide production, the availability of N-Fmoc-N-(2-pyridinylmethyl)-glycine in >99% pharma grade (USP/BP/Ph. Eur.) makes it the only positional isomer suitable for regulatory-compliant manufacturing. This higher purity reduces the burden of impurity profiling and purification, directly addressing procurement requirements for pharmaceutical intermediates [1].

p53-MDM2 Inhibitor Development and Oncology Peptidomimetics

Researchers developing peptide-based inhibitors of the p53-MDM2 interaction should prioritize the 2-pyridinylmethyl isomer, as peptides derived from this building block have demonstrated sub-micromolar activity in target engagement assays. The 3- and 4-isomers lack this demonstrated biological activity [1].

Metal-Coordinating Peptide Ligands and Metalloprotein Mimics

The 2-pyridinylmethyl group provides an optimal chelating geometry for transition metals due to the nitrogen's proximity to the peptide backbone. This specific geometric presentation is essential for designing peptides that mimic metalloprotein active sites or serve as metal-dependent catalysts. The 3- and 4-isomers offer altered metal-binding vectors and are not direct substitutes [1].

Hydrophilic Peptide Design: Avoiding Hydrophobic Aggregation

When designing peptides with improved aqueous solubility and reduced aggregation propensity, the 2-pyridinylmethyl derivative offers a balanced polarity profile. Compared to the highly hydrophobic cyclohexylmethyl analog (estimated logP difference ~2 units), the pyridinylmethyl group maintains SPPS compatibility while avoiding the solubility challenges associated with bulky aliphatic N-substituents [1].

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